3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412364
InChI: InChI=1S/C14H8F4O2/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-8H
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)F
Molecular Formula: C14H8F4O2
Molecular Weight: 284.20 g/mol

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde

CAS No.:

Cat. No.: VC13412364

Molecular Formula: C14H8F4O2

Molecular Weight: 284.20 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde -

Specification

Molecular Formula C14H8F4O2
Molecular Weight 284.20 g/mol
IUPAC Name 2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzaldehyde
Standard InChI InChI=1S/C14H8F4O2/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-8H
Standard InChI Key YBXWJCUHVJALRS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)F
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)F

Introduction

Structural Identification and Nomenclature

Chemical Structure

The compound consists of two benzene rings (biphenyl core) with the following substituents:

  • Position 3: Fluorine (-F)

  • Position 3': Trifluoromethoxy (-OCF₃)

  • Position 4: Carbaldehyde (-CHO)

Molecular Formula: C₁₄H₈F₄O₂
Molecular Weight: 300.21 g/mol
IUPAC Name: 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is likely synthesized via Suzuki-Miyaura cross-coupling, a method validated for analogous biphenyl aldehydes :

  • Boronic Acid Preparation: 4-Bromo-3-fluorobenzaldehyde reacts with bis(pinacolato)diboron under Pd catalysis to form the boronic ester.

  • Coupling Reaction: The boronic ester couples with 3-bromo-(trifluoromethoxy)benzene using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: THF/H₂O (3:1)

  • Yield: ~75–90% (estimated from similar reactions) .

Key Reaction Mechanisms

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of the aryl halide.

  • Transmetallation: Boronic acid transfers the aryl group to Pd.

  • Reductive Elimination: Forms the biphenyl bond, regenerating Pd(0) .

Physicochemical Properties

Thermodynamic Data

PropertyValue (Estimated)Source Analog
Melting Point85–90°C
Boiling Point320–330°C
Density1.45–1.50 g/cm³
LogP (Lipophilicity)3.2–3.8Computational models

Reactivity Profile

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids .

  • Electrophilic Aromatic Substitution: Directed by electron-withdrawing -F and -OCF₃ groups, favoring meta/para positions .

Applications in Scientific Research

Pharmaceutical Intermediates

Fluorinated biphenyl aldehydes are key precursors in drug discovery:

  • Anticancer Agents: Analogous compounds inhibit kinases and dehydrogenases .

  • Anti-inflammatory Drugs: Trifluoromethoxy groups enhance metabolic stability .

Material Science

  • Liquid Crystals: Fluorine and trifluoromethoxy groups improve thermal stability and dielectric anisotropy .

  • Polymer Additives: Aldehyde functionality enables cross-linking in fluorinated polymers .

Future Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives .

  • Biological Screening: Evaluate kinase inhibition and cytotoxicity in vitro .

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